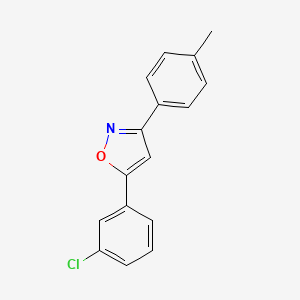Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-
CAS No.: 76112-08-8
Cat. No.: VC17293432
Molecular Formula: C16H12ClNO
Molecular Weight: 269.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76112-08-8 |
|---|---|
| Molecular Formula | C16H12ClNO |
| Molecular Weight | 269.72 g/mol |
| IUPAC Name | 5-(3-chlorophenyl)-3-(4-methylphenyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C16H12ClNO/c1-11-5-7-12(8-6-11)15-10-16(19-18-15)13-3-2-4-14(17)9-13/h2-10H,1H3 |
| Standard InChI Key | KNQSLBPOFOODGE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Cl |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound’s structure consists of an isoxazole core substituted with a 3-chlorophenyl group (electron-withdrawing) and a 4-methylphenyl group (electron-donating). This arrangement creates a polarized electronic environment, influencing its reactivity and intermolecular interactions . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂ClNO |
| Molecular Weight | 269.72 g/mol |
| XLogP3 | 4.7 (indicating high lipophilicity) |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Spectroscopic Characterization
1H-NMR: Aromatic protons appear as multiplet signals between δ 7.0–8.0 ppm, with distinct splitting patterns due to the substituents’ positions. The methyl group on the 4-methylphenyl moiety resonates as a singlet near δ 2.3 ppm .
13C-NMR: The isoxazole ring carbons are observed at δ 95–170 ppm, while the C-Cl and C-CH₃ groups appear at δ 110–125 ppm and δ 20–25 ppm, respectively .
IR Spectroscopy: Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O ether) confirm the isoxazole core .
Synthesis and Reaction Mechanisms
General Synthetic Routes
The compound is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or through condensation reactions involving α,β-unsaturated ketones . A representative protocol involves:
-
Starting Materials:
-
3-Chlorophenylacetylene and 4-methylbenzaldehyde.
-
-
Reaction Conditions:
-
Workup:
Mechanistic Insights
The reaction proceeds through oxime formation followed by cyclization. Protonation of the carbonyl oxygen facilitates nucleophilic attack by hydroxylamine, leading to imine intermediate formation. Subsequent dehydration and aromatization yield the isoxazole ring .
Biological Activity and Applications
Agricultural and Material Science Applications
-
Agrochemicals: Serves as an intermediate in herbicide synthesis due to its stability under acidic conditions .
-
Polymer Additives: Enhances thermal stability in polyurethane coatings .
Comparative Analysis with Analogues
A comparison with related isoxazoles highlights the impact of substituents on bioactivity:
The 4-methyl group in the target compound enhances lipophilicity (XLogP3 = 4.7 vs. 4.4 for methoxy analogues), potentially improving membrane permeability .
Challenges and Future Directions
Synthetic Limitations
-
Low Yields: Column chromatography often results in ≤50% recovery due to byproduct formation .
-
Scalability: High-temperature DMSO reactions pose safety concerns for industrial-scale production .
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume